![molecular formula C20H24FN3O B4761594 N-(3-fluoro-4-methylphenyl)-4-(2-phenylethyl)-1-piperazinecarboxamide](/img/structure/B4761594.png)
N-(3-fluoro-4-methylphenyl)-4-(2-phenylethyl)-1-piperazinecarboxamide
Overview
Description
N-(3-fluoro-4-methylphenyl)-4-(2-phenylethyl)-1-piperazinecarboxamide, also known as FP1, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FP1 is a piperazine derivative that has been synthesized through a multi-step process, and its unique chemical structure makes it a promising candidate for drug development.
Mechanism of Action
N-(3-fluoro-4-methylphenyl)-4-(2-phenylethyl)-1-piperazinecarboxamide acts as a selective antagonist of the dopamine D3 receptor, which is involved in the regulation of various physiological processes, including mood, motivation, and reward. By blocking the activity of this receptor, N-(3-fluoro-4-methylphenyl)-4-(2-phenylethyl)-1-piperazinecarboxamide has the potential to modulate these processes and alleviate the symptoms of certain neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that N-(3-fluoro-4-methylphenyl)-4-(2-phenylethyl)-1-piperazinecarboxamide has a significant impact on the levels of various neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. These changes in neurotransmitter levels have been linked to improvements in mood, motivation, and cognitive function.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(3-fluoro-4-methylphenyl)-4-(2-phenylethyl)-1-piperazinecarboxamide is its high selectivity for the dopamine D3 receptor, which makes it a promising candidate for drug development. However, its complex synthesis process and limited availability may pose challenges for researchers who wish to study its effects in vitro and in vivo.
Future Directions
There are several potential future directions for research on N-(3-fluoro-4-methylphenyl)-4-(2-phenylethyl)-1-piperazinecarboxamide. One area of interest is the development of new drugs based on its chemical structure that could have improved pharmacological properties. Additionally, further studies are needed to fully understand the mechanism of action of N-(3-fluoro-4-methylphenyl)-4-(2-phenylethyl)-1-piperazinecarboxamide and its potential therapeutic applications in the treatment of various neurological disorders.
Scientific Research Applications
N-(3-fluoro-4-methylphenyl)-4-(2-phenylethyl)-1-piperazinecarboxamide has been the subject of numerous scientific studies, and its potential therapeutic applications have been explored in various fields, including neuroscience, pharmacology, and medicinal chemistry. N-(3-fluoro-4-methylphenyl)-4-(2-phenylethyl)-1-piperazinecarboxamide has been shown to have a high affinity for certain receptors in the brain, making it a promising candidate for the treatment of various neurological disorders.
properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-4-(2-phenylethyl)piperazine-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O/c1-16-7-8-18(15-19(16)21)22-20(25)24-13-11-23(12-14-24)10-9-17-5-3-2-4-6-17/h2-8,15H,9-14H2,1H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNVNVDMBGSHDGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)CCC3=CC=CC=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluoro-4-methylphenyl)-4-(2-phenylethyl)piperazine-1-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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